![molecular formula C18H19N3O5S B2877018 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946212-21-1](/img/structure/B2877018.png)
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of the methoxy group (-OCH3) and the sulfonamide group (-SO2NH2) suggest that this compound might have interesting reactivity.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan and pyridazine rings, as well as the methoxy and sulfonamide groups. For example, furans can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Biomass Conversion and Green Chemistry
Furan derivatives are pivotal in the transformation of biomass into valuable chemicals. They serve as intermediates in the production of biofuels and bioplastics, offering a sustainable alternative to fossil fuels . The use of furan compounds derived from biomass can lead to the development of green chemistry practices, reducing the reliance on non-renewable resources and minimizing environmental impact.
Pharmaceutical Research
In medicinal chemistry, furan derivatives like the one mentioned are explored for their potential therapeutic effects. They have been investigated for antibacterial properties and could contribute to the development of new antimicrobial agents to combat drug-resistant bacteria . The structural versatility of furan compounds allows for the synthesis of a wide range of pharmacologically active molecules.
Catalysis
Furan derivatives are used as substrates in catalytic reactions to produce useful amines from biomass-based furan compounds. These reactions are facilitated by heterogeneous catalysts and are significant for the efficient synthesis of amines, which are valuable in various industrial applications .
Material Science
Conjugated furan compounds have applications in material science, particularly in the development of sensors, dyes, organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in advanced electronic and optoelectronic devices.
Biomedical Applications
Furan-based compounds exhibit promising biomedical applications, including antimicrobial, anticancer, antihyperglycemic, and analgesic properties . They are used as building blocks in the synthesis of biomaterials that play a crucial role in medicinal chemistry.
Electrocatalysis
The electrocatalytic conversion of biomass-derived furan compounds is an emerging field that focuses on transforming these compounds into value-added chemicals using renewable electricity . This process is essential for the development of cost-effective and scalable conversion methods for biomass derivatives.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or process furan moieties
Mode of Action
The presence of a furan ring in the compound suggests that it may interact with its targets through aromatic stacking interactions or hydrogen bonding . The compound may induce conformational changes in its targets, altering their activity and resulting in downstream effects.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by the compound. Furan-containing compounds have been shown to participate in a variety of reactions, suggesting that the compound could potentially influence multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the furan ring in the compound may be affected by acidic or basic conditions . Additionally, the compound’s interaction with its targets may be influenced by the presence of other molecules in the cellular environment.
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-5-7-16(25-2)17(12-13)27(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-26-15/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRYFDAOMYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.